Martinostat hydrochloride

Epigenetics Drug Discovery Oncology

Research requiring CNS-penetrant HDAC inhibition or PET imaging probes faces limited options due to poor blood-brain barrier permeability of most hydroxamates. Martinostat hydrochloride solves this with validated brain penetrance and selective Class I/IIb HDAC targeting. - **Neuroimaging**: LogD = 2.03 enables [11C]Martinostat PET for quantifying HDAC expression in Alzheimer's, schizophrenia, and chronic pain. - **Oncology**: Overcomes TKI resistance in CML models; outperforms vorinostat in imatinib-resistant cells (apoptosis induction). - **Chemical probe**: IC50s: HDAC1 0.3 nM, HDAC2 2.0 nM, HDAC3 0.6 nM, HDAC6 4.1 nM. >100-fold selectivity over other HDAC isoforms.

Molecular Formula C22H31ClN2O2
Molecular Weight 390.9 g/mol
Cat. No. B10861700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMartinostat hydrochloride
Molecular FormulaC22H31ClN2O2
Molecular Weight390.9 g/mol
Structural Identifiers
SMILESCN(CC1=CC=C(C=C1)C=CC(=O)NO)CC23CC4CC(C2)CC(C4)C3.Cl
InChIInChI=1S/C22H30N2O2.ClH/c1-24(14-17-4-2-16(3-5-17)6-7-21(25)23-26)15-22-11-18-8-19(12-22)10-20(9-18)13-22;/h2-7,18-20,26H,8-15H2,1H3,(H,23,25);1H/b7-6+;
InChIKeyMRSVJZJSPMLBEO-UHDJGPCESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Martinostat Hydrochloride: Selective HDAC Inhibitor for Imaging & Oncology


Martinostat hydrochloride is a potent, small-molecule histone deacetylase (HDAC) inhibitor with a hydroxamate zinc-binding group. It demonstrates nanomolar affinity for Class I HDACs (HDAC1, HDAC2, HDAC3) and the Class IIb isoform HDAC6, while exhibiting >100-fold selectivity over other HDAC isoforms [1]. The compound is notable for its high brain penetrance and suitability for radiolabeling with carbon-11 to generate [11C]Martinostat, a positron emission tomography (PET) imaging probe that enables non-invasive quantification of HDAC expression in the central nervous system [2]. Beyond its neuroimaging applications, Martinostat hydrochloride has shown promising anti-leukemic activity in both TKI-sensitive and TKI-resistant chronic myeloid leukemia (CML) models [3].

Class I/IIb HDAC inhibitor with reported brain-penetrant properties
Radiolabeling-compatible scaffold for CNS PET imaging probe development
Reported anti-leukemic response in TKI-resistant CML models

Martinostat Hydrochloride: Irreplaceable Features


Despite sharing a core HDAC inhibitory mechanism with compounds like vorinostat (SAHA), Martinostat hydrochloride possesses a unique combination of properties that preclude simple substitution. First, its remarkable brain penetrance—quantified by a LogD of 2.03 [1]—is exceptional among hydroxamate HDAC inhibitors, many of which show poor central nervous system (CNS) bioavailability [2]. Second, its selective binding profile for HDAC1/2/3/6, with IC50 values in the sub-nanomolar to low nanomolar range, differentiates it from broader-spectrum or differently selective agents . Finally, its successful deployment as a PET radioligand for mapping HDAC expression in the living human brain is a capability not shared by most HDAC inhibitors, which are not designed for imaging or lack the necessary physicochemical properties [3].

CNS exposure
Reported brain-penetrant profile (LogD context)
Pan-HDAC inhibitors may exhibit limited brain uptake; CNS imaging translation may not be supported
Isoform selectivity
Selective for HDAC1/2/3/6
Broader-spectrum or differently selective agents may shift off-target profiles and target engagement interpretation
Imaging compatibility
Compatible with ¹¹C radiolabeling for PET
Most HDAC inhibitors lack radiolabeling validation; PET imaging applications cannot be directly replicated

Martinostat Hydrochloride: Quantitative Differentiation


Superior HDAC1 Inhibition vs. SAHA

Martinostat exhibits markedly superior potency against HDAC1 compared to the clinically approved hydroxamate SAHA (vorinostat). Biochemical assays reveal a significant difference in inhibitory concentrations, with Martinostat achieving an IC50 of 0.3 nM for HDAC1, whereas SAHA demonstrates an IC50 of 89 nM [1]. Furthermore, Martinostat's selectivity for Class I HDACs (isoforms 1, 2, 3) and Class IIb HDAC6 is >100-fold over other HDACs, a degree of selectivity not observed with SAHA . This combination of high potency and defined selectivity is critical for applications where minimizing off-target effects is paramount.

HDAC1 Inhibition
Head-to-head
~297-fold
Martinostat IC50 0.3 nM vs. SAHA 89 nM
Supports target engagement at lower concentrations
Recombinant human HDAC1 enzyme assay
Epigenetics Drug Discovery Oncology

Brain Penetrance Advantage for CNS Imaging

Martinostat's ability to cross the blood-brain barrier (BBB) is a defining feature that distinguishes it from many other hydroxamate HDAC inhibitors. Its measured in vitro partition coefficient (LogD) is 2.03, which is optimized for passive diffusion into the CNS [1]. In contrast, many hydroxamates suffer from poor brain uptake. For example, the unbound CNS tissue-to-plasma partition coefficient for vorinostat in murine models is only 0.06, indicating very limited brain exposure [2]. This favorable physicochemical property is essential for its application as a PET imaging agent and positions Martinostat uniquely for CNS-targeted research.

CNS Penetration
Cross-study comparable
LogD 2.03
Vorinostat brain partition coefficient 0.06
Supports BBB penetration for CNS PET imaging probe design
In vitro LogD vs. in vivo murine CNS distribution
Neuroscience Imaging Drug Development

TKI Resistance Reversal in CML vs. Vorinostat

In preclinical models of chronic myeloid leukemia (CML), Martinostat demonstrates a superior ability to overcome tyrosine kinase inhibitor (TKI) resistance compared to the clinically used HDAC inhibitor vorinostat. Martinostat treatment resulted in potent anti-leukemic activity, inducing histone and tubulin hyperacetylation, and selectively impairing proliferation and viability in both imatinib-sensitive and imatinib-resistant CML cells, outperforming vorinostat [1]. This enhanced efficacy was further validated in vivo, where the combination of Martinostat with imatinib significantly reduced tumor growth in resistant CML xenograft models [1].

Anti-leukemic Response
Head-to-head
Reported higher response vs. vorinostat
Reduced proliferation and tumor growth in CML models
Supports TKI-resistance model research
Imatinib-resistant K562 cells; xenograft models
Oncology Drug Resistance Leukemia

Martinostat Hydrochloride: Preclinical Applications


Neuroepigenetic PET Imaging for CNS Biomarker Discovery

Use [11C]Martinostat PET to quantify class I HDAC expression in the living brain. This application is supported by its high brain penetrance (LogD = 2.03) and selective binding to HDAC1/2/3 [1]. Studies have demonstrated its utility in mapping HDAC density changes in Alzheimer's disease, schizophrenia, and chronic low back pain, providing a unique, non-invasive biomarker for disease progression and target engagement [2].

Combination Therapy in TKI-Resistant CML

Employ Martinostat hydrochloride in preclinical oncology research to study the mechanisms of TKI resistance in chronic myeloid leukemia. Its demonstrated ability to impair proliferation and induce apoptosis in imatinib-resistant CML cells and xenografts, outperforming vorinostat, makes it a valuable tool for developing novel combination therapies to overcome drug resistance [3].

Target Validation and Functional Studies of Class I/IIb HDACs in the CNS

Utilize Martinostat as a potent and selective chemical probe for dissecting the roles of HDAC1, HDAC2, HDAC3, and HDAC6 in neuronal function and disease. Its nanomolar potency (IC50s = 0.3, 2.0, 0.6, and 4.1 nM, respectively) allows for precise dose-response studies in cell-based assays and in vivo models to validate target engagement and downstream effects on synaptic plasticity and cognition [4].

Application
Selection Property
Validation Focus
CNS PET imaging probe development
BBB penetrance and HDAC1/2/3 selectivity
In vivo target engagement quantification
TKI-resistant CML combination studies
Reported anti-leukemic response in resistant models
Tumor growth inhibition and synergy assessment
Class I/IIb HDAC functional studies in CNS
Isoform-selective inhibitory profile
Downstream synaptic plasticity and cognitive endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


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